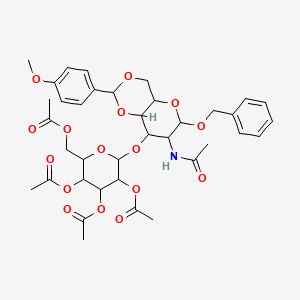
Benzyl 2-acetamido-2-deoxy-4,6-O-(4'-methoxybenzylidene)-3-O-(2',3',4',6'-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZYL 2-ACETAMIDO-2-DEOXY-4,6-O-(4’-METHOXYBENZYLIDENE)-3-O-(2’,3’,4’,6’-TETRA- O-ACETYL-BETA-D-GALACTOPYRANOSYL)-ALPHA-D-GALACTOPYRANOSIDE: is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to a non-carbohydrate moiety, typically through a glycosidic bond. This compound is characterized by its intricate structure, which includes multiple acetyl and methoxybenzylidene groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 2-ACETAMIDO-2-DEOXY-4,6-O-(4’-METHOXYBENZYLIDENE)-3-O-(2’,3’,4’,6’-TETRA- O-ACETYL-BETA-D-GALACTOPYRANOSYL)-ALPHA-D-GALACTOPYRANOSIDE typically involves multi-step organic synthesis. The process may include:
Protection and Deprotection Steps: Protecting groups such as acetyl and methoxybenzylidene are used to protect reactive hydroxyl groups during the synthesis.
Glycosylation Reactions: The formation of glycosidic bonds between sugar moieties and the non-carbohydrate part.
Acetylation: Introduction of acetyl groups to protect hydroxyl groups and to modify the solubility and reactivity of the compound.
Industrial Production Methods
Industrial production of such complex compounds often involves:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Synthesis: For larger scale production, continuous flow reactors may be used to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl and acetyl groups.
Reduction: Reduction reactions can occur at the acetyl groups, converting them back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the acetyl and methoxybenzylidene groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Acid or base catalysts for glycosylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Glycosidic Bonds: Helps in understanding the formation and cleavage of glycosidic bonds.
Biology
Glycobiology Research: Used in the study of carbohydrate-protein interactions.
Enzyme Substrate: Acts as a substrate for glycosidases and glycosyltransferases.
Medicine
Drug Development: Potential use in the development of glycoside-based drugs.
Biomarker Discovery: Used in the identification of biomarkers for various diseases.
Industry
Biotechnology: Used in the production of bioactive glycosides.
Pharmaceuticals: Used in the formulation of drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of BENZYL 2-ACETAMIDO-2-DEOXY-4,6-O-(4’-METHOXYBENZYLIDENE)-3-O-(2’,3’,4’,6’-TETRA- O-ACETYL-BETA-D-GALACTOPYRANOSYL)-ALPHA-D-GALACTOPYRANOSIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:
Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Modulate Receptors: By interacting with cell surface receptors, it can modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-Acetamido-2-Deoxy-4,6-O-(4’-Methoxybenzylidene)-3-O-(2’,3’,4’,6’-Tetra- O-Acetyl-Beta-D-Galactopyranosyl)-Alpha-D-Galactopyranoside
- Ethyl 2-Acetamido-2-Deoxy-4,6-O-(4’-Methoxybenzylidene)-3-O-(2’,3’,4’,6’-Tetra- O-Acetyl-Beta-D-Galactopyranosyl)-Alpha-D-Galactopyranoside
Uniqueness
The uniqueness of BENZYL 2-ACETAMIDO-2-DEOXY-4,6-O-(4’-METHOXYBENZYLIDENE)-3-O-(2’,3’,4’,6’-TETRA- O-ACETYL-BETA-D-GALACTOPYRANOSYL)-ALPHA-D-GALACTOPYRANOSIDE lies in its specific benzyl and methoxybenzylidene groups, which confer distinct chemical properties and biological activities compared to similar compounds.
Properties
Molecular Formula |
C37H45NO16 |
|---|---|
Molecular Weight |
759.7 g/mol |
IUPAC Name |
[6-[[7-acetamido-2-(4-methoxyphenyl)-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C37H45NO16/c1-19(39)38-29-32(54-37-34(50-23(5)43)33(49-22(4)42)31(48-21(3)41)27(52-37)17-45-20(2)40)30-28(51-36(29)46-16-24-10-8-7-9-11-24)18-47-35(53-30)25-12-14-26(44-6)15-13-25/h7-15,27-37H,16-18H2,1-6H3,(H,38,39) |
InChI Key |
FXPRHDJHAMNBSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=C(C=C3)OC)OC1OCC4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















